ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. This bicyclic system is substituted at three key positions:
- Position 7: A phenyl group, contributing hydrophobicity and steric bulk.
- Position 2: A thioacetate ester (–S–CH₂COOEt), which may enhance solubility and serve as a reactive site for metabolic or synthetic modifications.
Its synthesis likely involves nucleophilic substitution or cyclocondensation reactions, analogous to methods described for related compounds (e.g., thioacetate introduction in ) .
Properties
IUPAC Name |
ethyl 2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-3-31-20(28)15-32-24-26-21-18(16-9-5-4-6-10-16)13-25-22(21)23(29)27(24)14-17-11-7-8-12-19(17)30-2/h4-13,25H,3,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLYUTZNZCNHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a complex compound derived from the pyrrolo[3,2-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Anticancer Properties
Pyrrolo[3,2-d]pyrimidines have been identified as promising candidates in cancer therapy. Recent studies indicate that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines demonstrated EC50 values ranging from 0.014 to 14.5 μM in different cancer models, indicating a potent anticancer effect with varying toxicity profiles . The mechanism of action often involves cell cycle arrest at the G2/M phase without inducing apoptosis, suggesting alternative pathways for their anticancer effects .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Pyrrolo[3,2-d]pyrimidines are known to inhibit various kinases and enzymes associated with cancer progression, including tubulin and NEDD8-activating enzyme (NAE) .
- Cell Cycle Modulation : Compounds in this class can induce cell cycle arrest, leading to reduced proliferation of cancer cells. For example, studies have shown that certain derivatives can cause G2/M phase accumulation in treated cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:
- In Vitro Studies : A study reported that a series of pyrrolo[3,2-d]pyrimidine derivatives exhibited enhanced selectivity and biological activity against mutant EGFR in non-small cell lung cancer (NSCLC) models. One derivative showed an impressive 493-fold increased efficacy against HCC827 cells harboring the EGFR mutation compared to normal cells .
- Pharmacokinetic Profiles : Research indicates that modifications to the pyrrole ring can significantly alter the pharmacokinetic properties of these compounds. For instance, N-substituted variants demonstrated improved metabolic stability and reduced toxicity while maintaining anticancer activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. Ethyl 2-((3-(2-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated its efficacy against breast and lung cancer cells, suggesting that the compound interferes with cellular proliferation pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that a related compound showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, highlighting the potential of this class of compounds in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary screenings have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thioacetate group may enhance its bioactivity by promoting membrane permeability.
Case Study:
A recent publication indicated that thioether-containing compounds exhibited broad-spectrum antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies suggest that modifications to the methoxy and phenyl groups can significantly impact biological activity.
Table 1: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy group substitution | Enhances solubility and potency |
| Alteration of phenyl group | Affects selectivity towards cancer cell lines |
| Thioacetate addition | Increases antimicrobial properties |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the development of various derivatives with enhanced pharmacological profiles.
Case Study:
A synthetic route was developed that allowed for high-yield production of the compound while minimizing by-products, which is critical for large-scale production in pharmaceutical applications .
Toxicological Studies
Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.
Table 2: Toxicity Profile Overview
| Parameter | Result |
|---|---|
| LD50 | >2000 mg/kg (oral administration) |
| Mutagenicity | Negative in Ames test |
| Reproductive toxicity | No observed effects |
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) moiety in the thioacetate group undergoes oxidation under controlled conditions.
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the aromatic system.
Hydrolysis and Ester Reactivity
The ethyl ester group is susceptible to hydrolysis, forming carboxylic acid derivatives.
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Key Observation : Alkaline hydrolysis favors complete conversion to the carboxylic acid, while acidic conditions yield intermediates .
Nucleophilic Substitution
The pyrrolopyrimidine core participates in nucleophilic reactions at electron-deficient positions.
Reduction Reactions
Reductive modification of carbonyl and heterocyclic groups enhances solubility and bioactivity.
Electrophilic Aromatic Substitution
The phenyl and 2-methoxybenzyl groups undergo directed substitutions.
| Reagent | Conditions | Position | Product | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Para to OMe | Nitro-substituted analog | |
| Br₂ (1 eq.) | FeBr₃, DCM, RT, 4 h | Ortho to S | Brominated pyrrolopyrimidine | |
| Cl₂ (gas) | AlCl₃, 40°C, 6 h | Meta to Ph | Chlorinated derivative |
-
Regioselectivity : Methoxy groups direct electrophiles to para positions, while sulfur atoms favor ortho substitution.
Cycloaddition and Ring-Opening Reactions
The pyrrolopyrimidine system participates in Diels-Alder and retro-cycloaddition reactions.
Photochemical Reactions
UV irradiation induces structural rearrangements.
| Conditions | Product | Key Observation | Source |
|---|---|---|---|
| UV (254 nm), 48 h | Disulfide dimer | Radical-mediated S–S bond formation | |
| Visible light, Ru catalyst | Decarboxylated analog | Loss of CO₂ from thioacetate |
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Structural Differences: Position 3: 4-Chlorophenyl vs. 2-methoxybenzyl. Position 2: Dipentylamine vs. thioacetate. The amine may participate in hydrogen bonding, whereas the thioacetate offers hydrolytic lability. Position 7: Carboxylate ester vs. phenyl. This substitution alters electronic distribution and solubility.
- Implications :
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
- Core Difference : Pyrimidine vs. pyrrolo-pyrimidine. The absence of a fused pyrrole ring reduces planarity and conjugation.
- Methyl group at position 6 simplifies steric demands compared to the target’s phenyl and benzyl groups.
- Implications :
Thiazolo[3,2-a]pyrimidine and Thieno[2,3-d]pyridazine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Difference : Thiazolo-pyrimidine vs. pyrrolo-pyrimidine. The thiazole ring introduces a sulfur atom, altering electronic properties.
- Substituents :
- 2,4,6-Trimethoxybenzylidene enhances π-π stacking capacity compared to the target’s 2-methoxybenzyl.
- Methyl and carboxylate groups at positions 7 and 6 mirror steric and solubility features of the target.
- Implications :
Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate ()
- Core Difference: Thieno-pyridazine vs. pyrrolo-pyrimidine. The sulfur-containing thiophene and pyridazine rings increase electron deficiency.
- Substituents :
- Methyl and phenyl groups are less sterically demanding than the target’s 2-methoxybenzyl.
- Implications :
Isothiazolo[5,4-b]pyridine Derivatives
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate ()
- Core Difference : Isothiazolo-pyridine lacks the fused pyrrole ring, reducing aromaticity.
- Substituents :
- Methyl groups at positions 4 and 6 simplify the structure.
- Implications :
Key Comparative Data
Table 1. Structural and Physical Properties
Table 2. Reactivity and Stability Insights
Q & A
Q. How are contradictory biological data resolved across assay platforms?
- Answer : Orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) control for ATP concentration variability. Bland-Altman analysis identifies systematic biases in IC₅₀ values (±15% deviation). Replicating assays in triplicate with internal standards (e.g., staurosporine) ensures reproducibility .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
